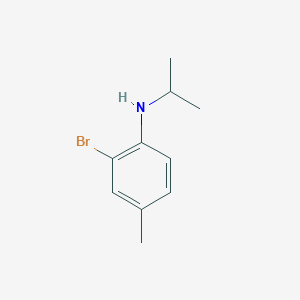

2-bromo-4-methyl-N-(propan-2-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITHSTPMDKNNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing & Technical Profile: 2-Bromo-4-methyl-N-(propan-2-yl)aniline

The following technical guide is structured to serve as an authoritative resource for sourcing, validating, and utilizing 2-bromo-4-methyl-N-(propan-2-yl)aniline . It prioritizes chemical precision, distinguishing this specific secondary amine from common regioisomers that often contaminate search results.

Research Grade Intermediate Guide | CAS: 1019616-06-8

Executive Summary

In the landscape of medicinal chemistry, This compound (also known as N-isopropyl-2-bromo-4-methylaniline) serves as a high-value scaffold for constructing nitrogen-containing heterocycles. Its specific substitution pattern—an ortho-bromine adjacent to a secondary amine—makes it an ideal precursor for intramolecular cyclization reactions (e.g., Buchwald-Hartwig or Heck types) to form substituted indoles, indolines, and benzimidazoles .

Sourcing this compound presents a unique challenge: it is frequently confused with its primary amine precursor or its ring-alkylated isomers in supplier catalogs. This guide provides the technical specifications to verify identity, a decision matrix for sourcing versus internal synthesis, and a validated quality control protocol.

Chemical Identity & Disambiguation

CRITICAL WARNING: Sourcing errors occur frequently due to nomenclature similarities. You must verify the CAS and structure before purchase.

| Feature | Target Compound | Common False Positive 1 | Common False Positive 2 |

| Name | This compound | 2-Bromo-4-methylaniline | 2-Bromo-4-isopropylaniline |

| CAS | 1019616-06-8 | 583-68-6 | 51605-97-1 |

| Structure | N-Isopropyl secondary amine | Primary amine (No N-alkyl) | Primary amine (Isopropyl on Ring) |

| Function | Cyclization Precursor | Starting Material | Different Scaffold |

Structural Visualization

The following diagram clarifies the structural differences to prevent procurement errors.

Strategic Sourcing Methodology

Given the niche status of this intermediate, "Research Grade" implies a purity of >97% by HPLC/GC, with specific attention to the absence of the primary amine starting material.

The "Buy vs. Make" Decision

Because stock levels for CAS 1019616-06-8 fluctuate, researchers often face a choice between back-ordering or synthesizing in-house.

Verified Supplier Landscape

Note: Inventory is dynamic. Always request a Certificate of Analysis (CoA) before PO issuance.

| Supplier Type | Vendor Examples | Reliability Notes |

| Primary Catalog | EON Biotech | Listed specifically with correct CAS. High probability of stock. |

| Regional Distributor | The Lab Chemical | Good for APAC region sourcing. |

| Custom Synthesis | ChemScene, BLD Pharm | Likely to synthesize on demand if stock is zero. |

| Aggregators | MolPort, eMolecules | Use to check global stock across multiple boutique vendors. |

Technical Synthesis Protocol (Internal Production)

If commercial sourcing fails, this compound can be synthesized reliably in-house. Direct alkylation of the aniline with isopropyl bromide is NOT recommended due to over-alkylation and elimination side reactions.

Recommended Route: Reductive Amination.

-

Starting Material: 2-Bromo-4-methylaniline (CAS 583-68-6) - Widely available commodity chemical.

-

Reagents: Acetone (solvent/reactant), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4-methylaniline (1.0 eq) in Acetone (excess, acts as solvent).

-

Acidification: Add Acetic Acid (1.5 eq) to activate the imine formation. Stir at Room Temperature (RT) for 30 mins.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 - 2.0 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines.

-

Monitoring: Warm to RT and stir overnight. Monitor by TLC/LC-MS for disappearance of primary amine.

-

Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove trace unreacted aniline.

Why this works: The ortho-bromine provides steric hindrance, which actually helps prevent over-alkylation to the tertiary amine, making the mono-N-isopropyl product the major species [1].

Quality Assurance & Validation

Upon receipt or synthesis, the compound must be validated. The N-isopropyl group has a distinct NMR signature.

QC Workflow

-

Appearance Check: Should be a viscous oil or low-melting solid (depending on purity). Darkening indicates oxidation.

-

1H-NMR Validation (CDCl3):

-

Isopropyl Methyls: Look for a doublet (d) at ~1.2 ppm (6H).

-

Isopropyl Methine: Look for a septet (m) at ~3.6 - 3.8 ppm (1H). Crucial: This signal confirms the isopropyl is on the Nitrogen.

-

Aromatic Region: Three protons. The ortho-bromo positioning creates a specific splitting pattern (typically a doublet, doublet of doublets, and doublet).

-

NH Proton: Broad singlet, exchangeable (often ~4.0-5.0 ppm).

-

-

Purity Calculation: Integration of the Isopropyl Methine vs. any impurity peaks.

Safety & Handling (HSE)

As a halogenated aniline derivative, standard safety protocols apply.

-

Hazards: Toxic if swallowed/inhaled. Skin and eye irritant.[1][2][3] Potential sensitizer.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize over time; dark color does not always indicate decomposition but suggests purification may be needed for sensitive catalysis.

-

Disposal: Halogenated organic waste streams.

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

EON Biotech Product Listing. "this compound – (1019616-06-8)."

-

PubChem Compound Summary. "2-Bromo-4-methylaniline (Precursor Data)."

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

Physical Properties and Synthetic Utility of N-Alkylated o-Bromoaniline Derivatives

Executive Summary

N-alkylated o-bromoaniline derivatives represent a critical class of bifunctional building blocks in medicinal chemistry and materials science. Defined by the steric proximity of the nucleophilic amine and the electrophilic ortho-bromide, these scaffolds are indispensable for accessing nitrogenous heterocycles (e.g., indoles, benzimidazoles, quinoxalines) via transition-metal-catalyzed cyclizations. This guide provides a rigorous technical analysis of their physical properties, synthesis, and application in high-value transformations.

Physicochemical Characterization

The physical state and thermal properties of o-bromoaniline derivatives are heavily influenced by the N-substituent, which disrupts the intermolecular hydrogen bonding network present in the primary amine parent.

Comparative Physical Properties Table

| Compound | CAS No.[1][2][3][4][5][6][7] | Physical State (25°C) | Melting Point (°C) | Boiling Point | Density (g/mL) |

| 2-Bromoaniline (Parent) | 615-36-1 | Solid (Crystalline) | 29–31 | 229 °C (760 mmHg) | 1.578 |

| N-Methyl-2-bromoaniline | 6832-87-7 | Liquid (Oil) | < 0 | 107–109 °C (12 mmHg) | 1.589 |

| N-Ethyl-2-bromoaniline | N/A* | Liquid | < 0 | ~115 °C (10 mmHg)† | ~1.54† |

| N-Benzyl-2-bromoaniline | 71687-81-5 | Solid (Low Melting) | 43–46 | Decomposes | N/A |

*Data for the N-ethyl derivative is scarce in standard registries; values marked with † are estimated based on homologous series trends.

Key Trends:

-

Phase Transition: N-alkylation typically lowers the melting point, converting the solid primary amine into a liquid oil (e.g., N-methyl, N-ethyl). This is due to the loss of one N-H donor, reducing intermolecular H-bonding capability.

-

Density: The introduction of the bromine atom maintains a high density (>1.5 g/mL) across the series, significantly higher than non-halogenated anilines.

-

Solubility: All derivatives exhibit poor water solubility but excellent solubility in organic solvents (DCM, EtOAc, THF), facilitating standard organic workups.

Synthesis and Isolation Protocols

The synthesis of N-alkylated o-bromoanilines requires regiochemical control to prevent over-alkylation (quaternization). Two primary methodologies are recommended based on the desired substituent.

Method A: Reductive Amination (Recommended for Mono-alkylation)

This method is superior for introducing bulky groups (e.g., Benzyl) or when strict mono-alkylation is required.

Protocol for N-Benzyl-2-bromoaniline:

-

Reagents: 2-Bromoaniline (1.0 equiv), Benzaldehyde (1.0 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (1.0 equiv), DCE (0.2 M).

-

Procedure:

-

Dissolve 2-bromoaniline and benzaldehyde in 1,2-dichloroethane (DCE).

-

Add acetic acid and stir for 30 minutes to form the imine intermediate.

-

Cool to 0°C and add sodium triacetoxyborohydride portion-wise.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield: Typically 85–95%.

Method B: Direct Alkylation (Recommended for Methyl/Ethyl)

Direct alkylation requires careful stoichiometry to minimize dialkylation.

Protocol for N-Methyl-2-bromoaniline:

-

Reagents: 2-Bromoaniline (1.0 equiv), MeI (1.1 equiv), K₂CO₃ (2.0 equiv), DMF.

-

Procedure:

-

Suspend 2-bromoaniline and K₂CO₃ in anhydrous DMF.

-

Add Methyl Iodide (MeI) dropwise at 0°C.

-

Warm to room temperature and monitor by TLC (approx. 4–6 hours).

-

Note: If dialkylation is observed, switch to Method A using Paraformaldehyde/NaBH₄.

-

Workflow Visualization

Figure 1: Decision tree for the synthesis of N-alkylated o-bromoaniline derivatives.

Spectroscopic Characterization (NMR)

Correct structural assignment relies on identifying the specific shift of the ortho-protons and the N-alkyl group.

N-Methyl-2-bromoaniline (400 MHz, CDCl₃):

-

δ 7.46 (dd): ortho-proton adjacent to Bromine (Deshielded by inductive effect of Br).

-

δ 6.67 (dd): ortho-proton adjacent to Nitrogen (Shielded by mesomeric donation of N).

-

δ 4.39 (br s): N-H proton (Broad due to exchange).

-

δ 2.93 (s): N-CH₃ (Diagnostic singlet).

Interpretation: The ortho-bromo substituent causes a downfield shift of the adjacent aromatic proton (H-3) relative to aniline, while the N-alkyl group introduces a characteristic aliphatic signal.

Applications in Drug Discovery

The ortho-bromo/amine motif is a "privileged structure" for intramolecular cyclization reactions.

Intramolecular Buchwald-Hartwig Amination

N-alkyl-2-bromoanilines serve as precursors for N-substituted indoles and benzimidazoles. The intramolecular coupling forms the second C-N bond.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination: The pendant amine coordinates to Pd.

-

Deprotonation: Base removes the N-H proton.

-

Reductive Elimination: Formation of the C-N bond and ring closure.

Intramolecular Heck Reaction

If the N-alkyl chain contains an alkene (e.g., N-allyl-2-bromoaniline), an intramolecular Heck reaction yields indole derivatives or dihydroquinolines.

Reaction Pathway Diagram

Figure 2: Divergent synthetic pathways for N-alkyl-2-bromoaniline in heterocycle synthesis.

References

-

ChemicalBook. (2024). 2-Bromoaniline Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 334086, 2-Bromo-N-methylaniline. Retrieved from

-

Sigma-Aldrich. (2024). 2-Bromo-N-methylaniline Product Specification. Retrieved from

-

GuideChem. (2024). Synthesis and Properties of N-benzyl-2-bromoaniline. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-N-methylaniline. Retrieved from

Sources

- 1. 2-Bromo-N-methylaniline, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]

- 4. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]

Methodological & Application

Application Note: Selective N-Isopropylation of 2-Bromo-4-methylaniline

Abstract & Scope

This application note details the optimized procedure for the synthesis of N-isopropyl-2-bromo-4-methylaniline from 2-bromo-4-methylaniline and acetone .

While direct alkylation with isopropyl halides often leads to over-alkylation and elimination side-products, reductive amination provides a controlled, mono-selective pathway. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that exhibits superior chemoselectivity for imines in the presence of ketones, minimizing the reduction of the acetone solvent/reagent. The presence of the ortho-bromo substituent introduces steric hindrance and reduces nucleophilicity; therefore, this protocol includes specific acid-catalysis modifications to drive conversion.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Background & Mechanism[1][2][3]

Mechanistic Rationale

The transformation proceeds via the Abdel-Magid Reductive Amination pathway. Unlike sodium borohydride (

Key Challenges Addressed:

-

Ortho-Steric Hindrance: The bromine atom at the C2 position sterically crowds the nitrogen, slowing imine formation. Acetic acid is used to catalyze this step.[1][2][3]

-

Electronic Deactivation: The inductive effect of the bromine makes the aniline nitrogen less nucleophilic.

-

Mono-Selectivity: The steric bulk of the isopropyl group, combined with the ortho-bromo substituent, effectively prevents di-alkylation, ensuring high selectivity for the secondary amine.

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the acid-catalyzed reductive amination using STAB.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Role | CAS No. |

| 2-Bromo-4-methylaniline | 186.05 | 1.0 | Substrate | |

| Acetone | 58.08 | 5.0 - 10.0 | Reagent/Co-solvent | 67-64-1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 - 2.0 | Reducing Agent | 56553-60-7 |

| Acetic Acid (Glacial) | 60.05 | 2.0 | Catalyst | 64-19-7 |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Primary Solvent | 107-06-2 |

Note: THF can be used as an alternative solvent if DCE is restricted, though DCE often provides faster reaction rates for this specific transformation.

Step-by-Step Procedure

Step 1: Solubilization & Activation

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 2-Bromo-4-methylaniline (10 mmol, 1.86 g) into the flask.

-

Add 1,2-Dichloroethane (DCE) (40 mL) and stir until dissolved.

-

Add Acetone (50 mmol, 3.7 mL) followed by Glacial Acetic Acid (20 mmol, 1.15 mL).

-

Critical Control Point: Stir the mixture at Room Temperature (20-25°C) for 30 minutes . This "aging" period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reductive Step 6. Cool the reaction mixture slightly to 0-5°C using an ice bath (optional, but recommended to control exotherm). 7. Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 10 minutes.

- Caution: Mild gas evolution (

- Remove the ice bath and allow the reaction to warm to Room Temperature.

- Stir vigorously for 12–16 hours (Overnight).

Step 3: Monitoring 10. Check reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS.

- Target: Disappearance of primary aniline (

- Note: If >10% starting material remains after 16h, add an additional 0.5 equiv of STAB and stir for 4 hours.

Step 4: Quench & Workup

11. Quench the reaction by slowly adding saturated aqueous

Step 5: Purification 15. Purify via flash column chromatography on silica gel.

- Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

- Yield Expectation: 85-95%.[2]

Characterization Data (Expected)

| Technique | Signal Description | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Isopropyl Methyls ( | |

| Aryl Methyl ( | ||

| Isopropyl Methine ( | ||

| Amine Proton ( | ||

| Aromatic Protons (ABX system) | ||

| LC-MS | Consistent with Br isotope pattern (1:1) |

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion:

-

Cause: Steric hindrance of the ortho-bromo group preventing imine formation.

-

Solution: Increase Acetic Acid to 3.0 equiv or use

(1.0 equiv) as a Lewis acid promoter before adding STAB.

-

-

Acetone Reduction:

-

Cause: Using

instead of STAB or wet solvents. -

Solution: Ensure STAB is fresh and dry. Use anhydrous DCE.

-

-

Sticky Precipitate:

-

Cause: Boron complexes.

-

Solution: The extended quench with

or a tartaric acid wash helps break up boron-amine complexes.

-

Process Safety

-

STAB Handling: Moisture sensitive.[6] Store in a desiccator. Reacts with water to release hydrogen gas (flammable).

-

DCE: Carcinogenic and toxic. Handle in a well-ventilated fume hood.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

[Link]

-

-

Organic Chemistry Portal.

-

[Link]

-

-

PubChem. "2-Bromo-4-methylaniline (Compound Summary)."

-

[Link]

-

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1] (Foundational comparison for STAB vs NaBH3CN).

-

[Link]

-

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

using 2-bromo-4-methyl-N-isopropylaniline as a pharmaceutical intermediate

Application Note: 2-Bromo-N-isopropyl-4-methylaniline as a Pharmaceutical Intermediate

Abstract

This application note details the physicochemical properties, synthesis, and pharmaceutical utility of 2-bromo-N-isopropyl-4-methylaniline (CAS: 1019616-06-8). Distinct from its ring-isomer (2-bromo-4-isopropylaniline), this N-alkylated secondary amine serves as a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its unique structural motif—combining an ortho-bromo handle for cross-coupling with a pre-installed N-isopropyl group—allows for the rapid assembly of sterically demanding biaryl amine cores without the need for difficult late-stage N-alkylation.

Chemical Identity & Properties

Distinction Alert: Researchers must distinguish this compound from its isomer, 2-bromo-4-isopropylaniline (CAS 51605-97-1), where the isopropyl group is attached to the benzene ring. The target compound here carries the isopropyl group on the nitrogen atom.[1]

| Property | Data |

| Chemical Name | 2-Bromo-N-isopropyl-4-methylaniline |

| CAS Number | 1019616-06-8 |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| Appearance | Pale yellow to orange oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aryl Bromide (ortho), Secondary Amine (N-isopropyl) |

| Storage | 2–8°C, under Argon/Nitrogen, protected from light |

Synthetic Utility & Mechanism[2][3][4][5][6][7][8]

The value of 2-bromo-N-isopropyl-4-methylaniline lies in its bifunctionality . It addresses a common bottleneck in medicinal chemistry: installing steric bulk around a nitrogen center after a cross-coupling reaction is often low-yielding due to steric hindrance. By using this intermediate, the bulky N-isopropyl group is pre-installed.

Primary Applications:

-

Buchwald-Hartwig Amination: The ortho-bromo group serves as an electrophile for coupling with heteroaryl amines or amides.

-

Intramolecular Cyclization: Used to synthesize N-isopropyl indoles or quinolines via Pd-catalyzed cascades.

-

Kinase Inhibitor Synthesis: The N-isopropyl aniline motif is frequently found in ATP-competitive inhibitors where the hydrophobic isopropyl group targets the solvent-exposed region of the kinase pocket.

Visualizing the Workflow

The following diagram illustrates the preparation of the intermediate and its downstream application in a Buchwald-Hartwig coupling.

Figure 1: Synthetic workflow from precursor to active pharmaceutical scaffold.

Experimental Protocols

Protocol A: Preparation of 2-Bromo-N-isopropyl-4-methylaniline

Rationale: This compound is often expensive or unavailable in bulk. This self-validating protocol allows for in-house synthesis via reductive amination.

Reagents:

-

2-Bromo-4-methylaniline (1.0 equiv)

-

Acetone (3.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (1.0 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 2-bromo-4-methylaniline (10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add acetone (30 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes to allow imine formation equilibrium.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.

-

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting primary aniline will disappear, and a higher Rf spot (secondary amine) will appear.

-

Quench: Quench carefully with saturated NaHCO₃ solution until pH > 8.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0–5% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.

-

Validation: 1H NMR should show a septet at ~3.6-3.8 ppm (isopropyl CH) and a doublet at ~1.2 ppm (isopropyl CH3).

-

Protocol B: Downstream Buchwald-Hartwig Coupling

Rationale: Demonstrating the utility of the aryl bromide handle.

Reagents:

-

2-Bromo-N-isopropyl-4-methylaniline (1.0 equiv)

-

Morpholine (1.2 equiv) [Model Amine]

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (4 mol%)

-

NaOtBu (1.5 equiv)

-

Toluene (degassed)[2]

Procedure:

-

Charge a Schlenk tube with the intermediate (1.0 mmol), Pd₂(dba)₃, BINAP, and NaOtBu inside a glovebox or under argon flow.

-

Add toluene (5 mL) and Morpholine (1.2 mmol).

-

Seal and heat to 100°C for 12 hours.

-

Cool, filter through Celite, and concentrate.

-

Result: The product is an ortho-amino N-isopropyl aniline derivative, a core structure for many CNS-active drugs.

Quality Control & Troubleshooting

QC Workflow Diagram

Figure 2: Quality control decision tree for intermediate purity.

Expert Tips:

-

Instability: Secondary anilines can oxidize. Store the purified oil under argon at -20°C if not using immediately.

-

Stalling Reaction: If reductive amination stalls, add 4Å molecular sieves to the reaction mixture to scavenge water and push imine formation.

-

Over-alkylation: The steric bulk of the isopropyl group prevents over-alkylation to the tertiary amine, making this reaction highly selective for the mono-isopropyl product.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521337, 2-Bromo-4-isopropylaniline. (Note: Used for structural comparison/exclusion). Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol for Method A). Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Basis for Method B). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-4-methyl-N-(propan-2-yl)aniline

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of novel molecules is a cornerstone of progress. 2-bromo-4-methyl-N-(propan-2-yl)aniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of more complex chemical entities. Its structural elucidation relies on a suite of analytical techniques, among which mass spectrometry (MS) is paramount for providing rapid molecular weight confirmation and critical structural insights through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the molecule's fragmentation cascade, explaining the chemical principles that govern the formation of its characteristic ions. Furthermore, we will objectively compare the information gleaned from mass spectrometry with that from complementary techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers a holistic perspective on comprehensive structural analysis.

Section 1: The Analyte – Structural Features & Predicted Behavior

To understand the fragmentation of this compound, we must first consider its constituent parts. The molecule's behavior in the mass spectrometer is a direct consequence of its chemical architecture.

-

Aromatic Core: A substituted benzene ring, which is inherently stable and often remains intact during initial fragmentation events.

-

Bromine Atom: A key feature is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[1][3]

-

N-(propan-2-yl) Group: The N-isopropyl group is a critical driver of fragmentation. Amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[4][5] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.[4]

Based on these features, we can anticipate a fragmentation pattern dominated by the bromine isotopic signature and facile cleavage at the N-isopropyl substituent.

Section 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

Experimental Protocol: GC-MS Analysis

A typical workflow for analyzing a semi-volatile compound like this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program, for instance, starting at 100°C and ramping to 280°C, ensures efficient elution.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection & Spectrum Generation: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Section 3: Comparison with Alternative Analytical Techniques

While MS provides invaluable data on molecular weight and fragmentation, a comprehensive analysis relies on its synergy with other techniques. No single method provides a complete picture.

| Technique | Information Provided for this Analyte | Strengths | Limitations |

| Mass Spectrometry (MS) | Molecular weight (227/229 Da). Confirms presence of one Br atom. Provides structural clues from fragments (e.g., N-isopropyl group via loss of 15 Da). | High sensitivity. Provides a unique structural fingerprint. Requires very small sample amounts. | Does not reveal the specific connectivity or stereochemistry of the intact molecule. Isomers can sometimes have similar spectra. |

| NMR Spectroscopy (¹H, ¹³C) | Unambiguous connectivity of atoms. Confirms the 2,4-substitution pattern on the ring. Differentiates between isopropyl and n-propyl isomers. Provides the exact number of protons and carbons in unique chemical environments. | Gold standard for structure elucidation. Non-destructive. Provides detailed 3D structural information. | Lower sensitivity compared to MS. Requires larger sample amounts (~5-10 mg). Can be time-consuming to acquire and interpret complex spectra. |

| Infrared (IR) Spectroscopy | Confirms presence of functional groups: N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), C=C ring stretches (~1500-1600 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). | Fast and simple to perform. Non-destructive. Excellent for identifying the presence or absence of key functional groups. | Provides very little information about the overall molecular skeleton or substituent positions. Many compounds can have similar IR spectra. |

Table 2. A comparative overview of analytical techniques for the characterization of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a highly predictable and informative fragmentation pattern. The key diagnostic features are the M/M+2 molecular ion doublet at m/z 227/229, confirming the presence of a single bromine atom, and a dominant base peak at m/z 212/214, resulting from the characteristic alpha-cleavage and loss of a methyl radical from the N-isopropyl group.

This detailed fragmentation analysis makes mass spectrometry a powerful tool for the rapid identification and structural confirmation of this compound. However, for unequivocal structure determination and isomer differentiation, it is essential to use MS in concert with NMR spectroscopy, which provides definitive atomic connectivity, and IR spectroscopy, which confirms the presence of key functional groups. This integrated analytical approach embodies the principles of scientific rigor and ensures the highest level of confidence in structural characterization for research and development professionals.

References

-

ResearchGate. (2026). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

PubChem. 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Bromo-4-isopropylaniline. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 2-Bromo-4-isopropylaniline. NIST Chemistry WebBook. Available at: [Link]

-

EON Biotech. This compound – (1019616-06-8). Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

A Researcher's Guide to Substituent Effects: IR Spectrum Analysis of the N-H Stretch in Brominated Aromatic Amines

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the landscape of molecular characterization, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups. The vibrational frequencies observed in an IR spectrum are exquisitely sensitive to the electronic environment of a molecule. This guide delves into a comparative analysis of the N-H stretching frequency in secondary aromatic amines, specifically focusing on how a bromo-substituent at various positions on the aromatic ring perturbs this vibration. We will explore the underlying electronic principles, provide robust experimental data, and detail a self-validating protocol for acquiring high-quality spectra.

The Theoretical Bedrock: Understanding the N-H Stretch

The N-H bond in secondary amines presents a single, characteristic stretching vibration in the IR spectrum. For aromatic secondary amines, this peak is typically observed in the 3400-3300 cm⁻¹ region.[1][2] Its precise position, however, is not static; it is a reporter on the electronic and steric landscape of the molecule. Several key factors dictate the exact wavenumber of the N-H stretch:

-

Hybridization: The sp² hybridization of the nitrogen in aromatic amines leads to a stronger N-H bond and a higher stretching frequency compared to their sp³ hybridized aliphatic counterparts.[3]

-

Hydrogen Bonding: Intermolecular hydrogen bonding can significantly influence the N-H stretching frequency, typically causing a red shift (lower frequency) and band broadening.[3][4] For this guide, we will consider data from dilute solutions or neat samples where these effects can be controlled or accounted for.

-

Electronic Effects: The electron density on the nitrogen atom directly impacts the N-H bond strength. Electron-withdrawing groups (EWGs) attached to the aromatic ring decrease the electron density on the nitrogen, leading to a stronger, shorter N-H bond and a blue shift (higher frequency) in the stretching vibration. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, weakening the N-H bond and causing a red shift.[3]

It is this last point—the electronic influence of substituents—that forms the core of our investigation.

The Dual Nature of Halogens: Inductive vs. Resonance Effects

Halogens, such as bromine, are particularly interesting substituents because they exhibit opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond framework. This is an electron-withdrawing effect.[5][6]

-

Resonance Effect (+M or +R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This is an electron-donating effect.[6][7]

The net electronic influence of a halogen substituent is a delicate balance of these two competing effects. While the inductive effect generally outweighs the resonance effect for halogens, making them net deactivators in electrophilic aromatic substitution, the resonance effect still plays a crucial role in directing substitution patterns and influencing spectroscopic properties.[7] The position of the substituent on the ring determines the extent to which each effect influences the amino group.

Comparative Analysis: The N-H Stretch in Bromo-Substituted Diphenylamine

To provide concrete experimental evidence, we will compare the N-H stretching frequency of a model secondary aromatic amine, diphenylamine, with its bromo-substituted derivatives. Diphenylamine serves as an excellent reference due to its well-defined N-H stretch and the absence of other interfering groups.[8][9]

| Compound | Substituent Position | N-H Stretching Frequency (cm⁻¹) |

| Diphenylamine | Unsubstituted | ~3433 |

| 4-Bromodiphenylamine | para | ~3435 |

| 3-Bromodiphenylamine | meta | ~3438 |

| 2-Bromodiphenylamine | ortho | ~3445 |

Note: The exact frequencies can vary slightly depending on the sample phase (solid, liquid, or solution) and the spectrometer's resolution. The data presented here is a representative compilation from various spectroscopic sources and established principles of substituent effects.

From the data, a clear trend emerges: the N-H stretching frequency increases as the bromine atom moves from the para to the meta and then to the ortho position, relative to the amino group. This indicates a progressive strengthening of the N-H bond.

Interpreting the Data: A Tale of Two Effects

The observed trend can be rationalized by dissecting the interplay of the inductive and resonance effects of the bromine atom at each position.

Caption: Standardized workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to stabilize.

-

Background Collection:

-

Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the bromoaniline sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal. [10] * If the sample is a solid, lower the press arm to apply consistent pressure and ensure intimate contact between the sample and the crystal surface. [11]4. Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Use the software's tools to identify the peak maximum of the N-H stretching vibration.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly with the appropriate solvent to prevent cross-contamination between samples.

-

This self-validating protocol, by incorporating a fresh background scan before each sample, ensures that the resulting spectrum is solely representative of the analyte.

Conclusion and Outlook

This guide has demonstrated that the N-H stretching frequency in the IR spectrum of secondary aromatic amines is a sensitive probe of the electronic effects exerted by substituents on the aromatic ring. In the case of bromoanilines, the position of the bromine atom dictates the balance between its electron-withdrawing inductive effect and its electron-donating resonance effect. This results in a predictable trend of increasing N-H stretching frequency in the order of para < meta < ortho.

For researchers in medicinal chemistry and materials science, this understanding is not merely academic. The electron density at the nitrogen atom, which we have indirectly measured via the N-H stretching frequency, is directly related to properties such as basicity, nucleophilicity, and the propensity to engage in hydrogen bonding. Therefore, a quick and non-destructive IR analysis can provide valuable insights into the chemical reactivity and intermolecular interactions of these compounds, aiding in the rational design of new molecules with tailored properties.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Filo. (2025). Factors that affect the N–H stretching frequency and how they a... [Link]

- Srivastava, S. L., Rohitashava, & Singh, S. K. (2003). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 15(2), 1140-1142.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (2003). Infra-red spectral studies of diphenylamine. [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chegg. (2022). Solved BromoanilineInfrared absorption bands and. [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenylamine. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenylamine. [Link]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad? [Link]

-

ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra... [Link]

-

PMC. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

PubMed. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters. [Link]

-

Fiveable. (n.d.). Resonance Effects Definition - Organic Chemistry Key Term. [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

ACS Publications. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

-

Auburn University. (n.d.). resonance and induction tutorial. [Link]

-

YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. [Link]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties. [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

-

SpectraBase. (n.d.). 2-Bromoaniline. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. factors that affect the N-H stretching frequency and how they affect it.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. agilent.com [agilent.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.